tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
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Overview
Description
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate is a compound with the chemical formula C18H27NO6 and CAS registry number 117770-66-8. It is known for its pharmaceutical applications, particularly as an intermediate in the synthesis of various drugs . This compound is characterized by its tert-butyl, amino, and acetate functional groups, and it is a derivative of the amino acid glycine .
Preparation Methods
The preparation of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves chiral resolution using tartaric acid. The process begins with highly pure 1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, which is heated in ethanol at 50-55°C for 25 minutes. The temperature is then raised to 60-65°C, and a solution of L-(+)-tartaric acid in ethanol is added. The reaction mixture is stirred for 24 hours at 60-65°C, allowed to cool to 35-37°C, and filtered to obtain the crude product .
Chemical Reactions Analysis
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical drugs.
Biology: It has potential therapeutic effects in the treatment of neurological disorders and cancer.
Industry: It is used in the production of certain drugs, including anticancer and antiviral drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of drugs that inhibit enzymes like angiotensin-converting enzyme, thereby exerting therapeutic effects in conditions such as hypertension .
Comparison with Similar Compounds
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate is unique due to its specific functional groups and its role as an intermediate in drug synthesis. Similar compounds include:
- tert-Butyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate
- (S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (2R,3R)-2,3-dihydroxysuccinate
- 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-, 1,1-dimethylethyl ester, (3S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (9CI) .
These compounds share structural similarities but differ in their specific applications and properties.
Properties
IUPAC Name |
tert-butyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKUHWZMNJPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554362 |
Source
|
Record name | 2,3-Dihydroxybutanedioic acid--tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117770-66-8 |
Source
|
Record name | 2,3-Dihydroxybutanedioic acid--tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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